molecular formula C11H20N2O3 B11444721 Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate

Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate

Cat. No.: B11444721
M. Wt: 228.29 g/mol
InChI Key: XIRDGODJHNSCGD-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate is a chemical compound with a complex structure that includes a cyclohexyl ring, a hydrazinecarboxylate group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate typically involves the reaction of 4-methylcyclohexanone with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The hydrazinecarboxylate group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

ethyl N-[(4-methylcyclohexanecarbonyl)amino]carbamate

InChI

InChI=1S/C11H20N2O3/c1-3-16-11(15)13-12-10(14)9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

XIRDGODJHNSCGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)C1CCC(CC1)C

solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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